Benzenemethanamine, 3-(2-oxazolyl)-

Description

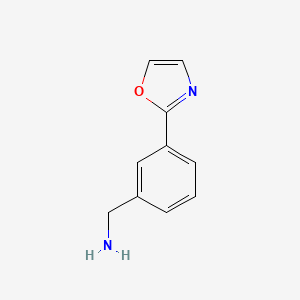

Benzenemethanamine, 3-(2-oxazolyl)-, is a substituted benzylamine derivative featuring a benzene ring attached to a methanamine group at the para position and a 2-oxazolyl substituent at the meta position. The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) and the benzylamine backbone suggest reactivity and applications in medicinal chemistry, agrochemicals, or materials science. Based on structural parallels, its molecular formula is likely C₉H₉N₂O, with a molecular weight of 161.18 g/mol (estimated). The oxazole moiety may confer unique electronic and steric properties compared to other heterocyclic derivatives .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[3-(1,3-oxazol-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7,11H2 |

InChI Key |

DNICQJDLNHBNCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-(2-oxazolyl)- typically involves the formation of the oxazole ring followed by its attachment to the benzenemethanamine moiety. One common method involves the condensation of appropriately substituted isonitriles with carbonyl compounds, followed by silylation of the resulting alcohol to afford substituted oxazoles . Another method involves the metal-catalyzed synthesis of oxazoles, which can be achieved through various bond disconnections .

Industrial Production Methods

Industrial production methods for Benzenemethanamine, 3-(2-oxazolyl)- often focus on optimizing yield and purity while minimizing side reactions. One such method involves the use of metal-mediated synthesis, which has been shown to be effective in producing high-purity oxazole derivatives . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and safe for operators .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-(2-oxazolyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to form a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, Zn(OTf)2 is often used as a catalyst in the condensation reactions to form oxazoles . Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives are of interest for their potential biological and chemical properties .

Scientific Research Applications

Benzenemethanamine, 3-(2-oxazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-(2-oxazolyl)- involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific derivative and its functional groups .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence: The oxazole (O/N) in the target compound vs. Sulfur in benzothiazole enhances lipophilicity compared to oxygen .

- Substituent Position : The meta-substituted oxazole in the target compound contrasts with benzoxazole derivatives (e.g., ), where the heterocycle is fused to the benzene ring. This affects steric hindrance and electronic effects .

- Chlorination: Chlorinated analogs (e.g., ) exhibit higher molecular weights and altered physicochemical properties (e.g., increased density: 1.388 g/cm³ vs. non-chlorinated analogs) .

Physicochemical Properties

Available data for analogs (Table 2) highlight trends in density, boiling point, and acidity:

| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|

| (6-Chloro-1,3-benzoxazol-2-yl)methanamine | 1.388 ± 0.06 | 285.3 ± 20.0 | 7.52 ± 0.29 |

| 2-(1,2-Benzoxazol-3-yl)ethanamine | Not reported | Not reported | ~8.5 (estimated) |

| 3-(4-Chlorophenoxy)benzylamine | ~1.3 (estimated) | ~300 (estimated) | ~9.0 (estimated) |

Analysis :

- Density : Chlorinated derivatives (e.g., ) have higher densities due to chlorine’s atomic mass .

- Boiling Point : Compounds with larger aromatic systems (e.g., benzoxazole) exhibit higher boiling points due to increased van der Waals interactions.

- Acidity (pKa) : The pKa of (6-chloro-benzoxazol-2-yl)methanamine (7.52) suggests moderate basicity, influenced by electron-withdrawing chlorine and the benzoxazole ring .

Biological Activity

Benzenemethanamine, 3-(2-oxazolyl)-, also known as a derivative of benzylamine, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, 3-(2-oxazolyl)- is characterized by the presence of an oxazole ring attached to a benzylamine structure. The oxazole moiety contributes to the compound's unique reactivity and biological interactions.

The biological activity of benzenemethanamine derivatives can be attributed to their ability to interact with various biological targets. These interactions often involve:

- Enzyme Inhibition: Many derivatives act as inhibitors of specific enzymes involved in metabolic pathways.

- Receptor Binding: Some compounds exhibit affinity for neurotransmitter receptors, influencing signaling pathways in the nervous system.

- Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial and fungal pathogens by disrupting cellular functions.

Biological Activities

The following table summarizes key biological activities associated with benzenemethanamine, 3-(2-oxazolyl)- and its derivatives:

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of several benzenemethanamine derivatives against Bacillus subtilis and Candida albicans. The results indicated that specific substitutions on the oxazole ring enhanced antibacterial activity, with minimal inhibitory concentrations (MIC) reported for the most active compounds . -

Anticancer Potential:

Research on the cytotoxicity of benzenemethanamine derivatives revealed significant activity against various cancer cell lines, including breast (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) analysis indicated that modifications on the oxazole ring could improve selectivity towards cancer cells while minimizing toxicity to normal cells . -

Neuroprotective Effects:

In a neuroprotective study, certain derivatives demonstrated the ability to reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.